molecular formula C7H17ClN2O B1525222 2-Amino-N-ethyl-3-methylbutanamide hydrochloride CAS No. 1236254-95-7

2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Cat. No.: B1525222
CAS No.: 1236254-95-7
M. Wt: 180.67 g/mol
InChI Key: MSAKKAGCQXWNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound. It has a molecular formula of C7H17ClN2O and a molecular weight of 180.67 g/mol. The IUPAC name for this compound is 2-amino-3-methylbutanamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the sources, amides in general can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 243-245 degrees Celsius .

Scientific Research Applications

Ehrlich Pathway in Fermented Foods

Research on the Ehrlich pathway, which involves the conversion of amino acids into alcohols and other compounds through microbial enzymes, indicates its significant role in the formation of aroma compounds in fermented foods. This pathway's analysis, particularly focusing on the enantiomeric distribution of metabolites, helps in understanding the degradation mechanisms of amino acids like l-isoleucine, crucial for flavor development in fermented products (Matheis, Granvogl, & Schieberle, 2016).

Metabolite Production in Microbial Cultures

Studies on Staphylococcus xylosus have uncovered the production of metabolites derived from branched-chain amino acid catabolism. This includes the formation of compounds such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal, which are important in understanding the biochemical pathways and potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).

Alzheimer's Disease Research

The development of diagnostic tools for Alzheimer's disease, such as the use of hydrophobic radiofluorinated derivatives for positron emission tomography, highlights the application of chemical compounds in medical research. This approach facilitates the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques, contributing to the early diagnosis and management of the disease (Shoghi-Jadid et al., 2002).

Synthesis and Characterization of Polymers

Research into the synthesis and characterization of polymers, like the study on achiral N-propargylamides, illustrates the importance of chemical compounds in developing materials with specific properties. These polymers exhibit stereoregular structures and can undergo chiral inductions, demonstrating potential applications in materials science and engineering (Tabei et al., 2003).

Ionic Liquids Derived from Amino Acids

The development of amino acid-derived ionic liquids opens new avenues in green chemistry and sustainable materials. These ionic liquids, formed by coupling amino acids with various cations, exhibit unique properties that depend on the amino acid side groups. Their applications range from catalysis to materials science, emphasizing the versatility of amino acids in synthesizing environmentally friendly solvents and materials (Ohno & Fukumoto, 2007).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-amino-N-ethyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-9-7(10)6(8)5(2)3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAKKAGCQXWNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 6
2-Amino-N-ethyl-3-methylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.